molecular formula C8H11NO B151658 (4-Amino-2-methylphenyl)methanol CAS No. 63405-88-9

(4-Amino-2-methylphenyl)methanol

Cat. No.: B151658
CAS No.: 63405-88-9
M. Wt: 137.18 g/mol
InChI Key: DZLYWPKCBRSMIB-UHFFFAOYSA-N
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Description

(4-Amino-2-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position. This compound is often used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s structurally similar to 2-amino-4-methylphenol, which is known to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of alpha-ribazole-5’-phosphate .

Mode of Action

It’s known that compounds with a similar structure, such as 2-amino-4-methylphenol, can participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s worth noting that methanol, a related compound, is known to be involved in various metabolic pathways . Methanol can occur as a result of fermentation by gut bacteria and metabolic processes involving S-adenosyl methionine .

Pharmacokinetics

It’s reported that this compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also reported to be a CYP1A2 and CYP3A4 inhibitor, which could impact its metabolism and bioavailability .

Result of Action

Compounds with similar structures, such as 2-amino-4-methylphenol, have been studied for their potential biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Amino-2-methylphenyl)methanol. For instance, the presence of certain oxidizing agents can potentially interfere with its action . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methylphenyl)methanol typically involves the reduction of the corresponding nitro compound, (4-Nitro-2-methylphenyl)methanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The reaction is carried out in a hydrogenation reactor where the nitro compound is exposed to hydrogen gas under pressure in the presence of a palladium or platinum catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Amino-2-methylphenyl)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-2-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its combination of an amino group and a hydroxyl group on the benzene ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(4-amino-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLYWPKCBRSMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495439
Record name (4-Amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63405-88-9
Record name (4-Amino-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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